Cas no 147859-70-9 (Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis-)
Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis-
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Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449813-100mg |
4,4′-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis[phenol] |
147859-70-9 | 98% | 100mg |
¥8287.00 | 2023-11-21 |
Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis-
Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- (CAS No. 147859-70-9): A Comprehensive Overview
Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis-, identified by its CAS number 147859-70-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known as porphyrin derivatives, which are renowned for their diverse biological activities and potential applications in medicine and materials science.
The structure of Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- features a central porphyrin core substituted with phenol groups at the 4-position of its two benzene rings. The presence of two phenyl groups on the porphyrin ring enhances its solubility and reactivity, making it a valuable scaffold for designing novel bioactive molecules. This compound's unique architecture has positioned it as a subject of intense study in various research domains.
In recent years, porphyrin-based compounds have been extensively explored for their potential in therapeutic applications. One of the most promising areas is their use as photosensitizers in photodynamic therapy (PDT), a treatment modality that employs light to activate a photosensitizer molecule to produce reactive oxygen species (ROS), which can selectively kill cancer cells. The extended π-conjugation system and high molar extinction coefficient of porphyrins make them ideal candidates for this purpose.
Recent studies have highlighted the efficacy of Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- in PDT due to its ability to generate significant amounts of ROS upon light exposure. Researchers have demonstrated that this compound can be effectively targeted to cancer cells, leading to their selective destruction while minimizing damage to healthy tissues. The phenol groups in its structure also contribute to its stability and bioavailability, further enhancing its therapeutic potential.
Beyond PDT, Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- has shown promise in other medical applications. Its interaction with biological molecules has been studied for potential use in drug delivery systems. The porphyrin core can act as a platform for conjugating various pharmacophores, enabling the development of targeted therapeutics. For instance, researchers have explored its use in delivering anticancer agents directly to tumor sites, improving treatment efficacy and reducing side effects.
The compound's unique properties also make it suitable for applications in materials science. Porphyrin derivatives are known for their excellent light-harvesting capabilities and have been used in organic electronics and photovoltaic devices. The extended π-system of Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- allows it to efficiently absorb light across a broad spectrum range, making it an attractive candidate for enhancing the performance of solar cells and other optoelectronic devices.
In addition to its medical and materials science applications, this compound has been investigated for its potential role in environmental remediation. Porphyrins are known for their ability to bind and detoxify heavy metals and other pollutants. Studies have shown that Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- can effectively sequester metal ions from contaminated water sources through coordination with its metal-binding sites. This capability makes it a promising candidate for developing novel environmental cleanup technologies.
The synthesis of Phenol, 4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- is a complex process that requires careful optimization to achieve high yields and purity. Advanced synthetic techniques such as metal-catalyzed cross-coupling reactions are often employed to construct the porphyrin core and introduce the phenol substituents. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for research and commercial applications.
Ongoing research continues to uncover new applications and refine the understanding of this compound's properties. Collaborative efforts between chemists、biologists、and engineers are essential for translating laboratory findings into practical solutions that address global challenges in healthcare、energy、and environmental sustainability. As our knowledge base expands,the potential uses of Phenol,4,4'-(10,20-diphenyl-21H,23H-porphine-5,15-diyl)bis- (CAS No.147859—70—9) are likely to grow even further,solidifying its role as a cornerstone molecule in modern chemical biology.
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